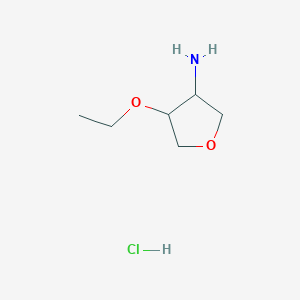![molecular formula C13H8Cl2O2 B14777226 2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181345-02-7](/img/structure/B14777226.png)
2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is an organic compound belonging to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms at the 2’ and 6’ positions and a carboxylic acid group at the 3 position on the biphenyl structure. This compound has a molecular formula of C12H8Cl2O2 and a molecular weight of 255.10 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is treated with a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting dichlorobiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and carboxylation processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound .
化学反応の分析
Types of Reactions
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with altered functional groups, such as hydroxyl, amino, and alkyl groups .
科学的研究の応用
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research .
類似化合物との比較
Similar Compounds
2,6-Dichlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,6-Dichlorobenzoic Acid: Contains a single benzene ring with two chlorine atoms and a carboxylic acid group, differing in structure and reactivity.
3,3’-Dichlorobiphenyl: Has chlorine atoms at different positions, affecting its chemical properties and reactivity.
Uniqueness
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1181345-02-7 |
|---|---|
分子式 |
C13H8Cl2O2 |
分子量 |
267.10 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) |
InChIキー |
BEMITJDMMZJBNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


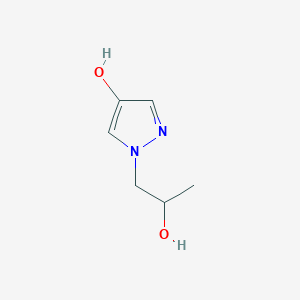
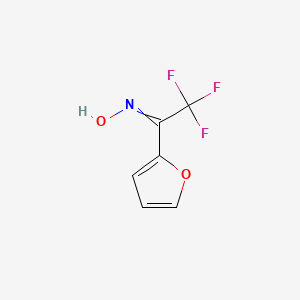
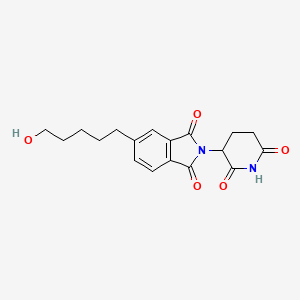

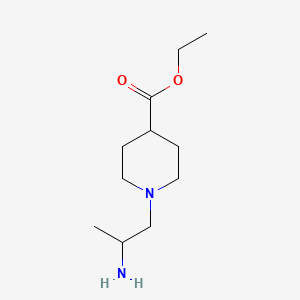

![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)
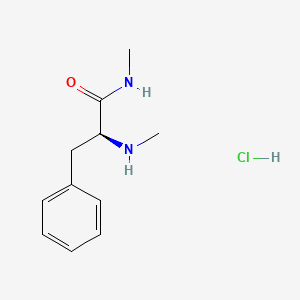

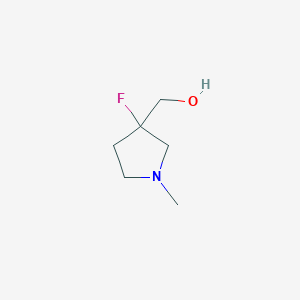
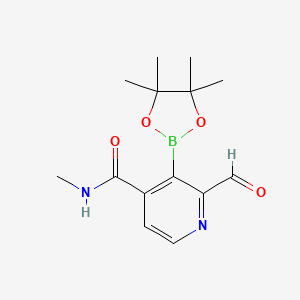
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
